
1-Octacosene
Overview
Description
1-Octacosene (C₂₈H₅₆) is a long-chain linear alkene characterized by a 28-carbon backbone with a single double bond at the C1 position. It is classified as a hydrocarbon and is structurally related to plant-derived alkanes and alkenes. It occurs naturally in essential oils and plant volatiles, albeit in trace to moderate concentrations, as observed in species like Arctostaphylos uva-ursi and Bupleurum praealtum .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Octacosene can be synthesized through several methods, including:
Olefination Reactions: One common method involves the Wittig reaction, where a phosphonium ylide reacts with a long-chain aldehyde to form the desired alkene.
Dehydration of Alcohols: Another method involves the dehydration of long-chain alcohols using strong acids like sulfuric acid to yield the corresponding alkene.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic dehydrogenation of long-chain alkanes. This process involves heating the alkane in the presence of a catalyst, such as platinum or palladium, to remove hydrogen atoms and form the double bond .
Chemical Reactions Analysis
Types of Reactions: 1-Octacosene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form long-chain carboxylic acids or alcohols using oxidizing agents like potassium permanganate or ozone.
Hydrogenation: The double bond in this compound can be hydrogenated to form octacosane, a saturated hydrocarbon, using hydrogen gas and a metal catalyst such as palladium on carbon.
Halogenation: It reacts with halogens like bromine or chlorine to form dihalogenated products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution.
Hydrogenation: Hydrogen gas with palladium on carbon as a catalyst.
Halogenation: Bromine or chlorine in an inert solvent like carbon tetrachloride.
Major Products:
Oxidation: Long-chain carboxylic acids or alcohols.
Hydrogenation: Octacosane.
Halogenation: Dihalogenated alkanes
Scientific Research Applications
1-Octacosene has several applications in scientific research, including:
Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry for the analysis of long-chain hydrocarbons.
Biology: It serves as a model compound for studying the behavior of long-chain alkenes in biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its hydrophobic nature.
Industry: It is used in the production of lubricants, waxes, and other industrial products
Mechanism of Action
The mechanism of action of 1-Octacosene primarily involves its interactions with other molecules through its double bond. The double bond allows it to participate in addition reactions, where it can form new bonds with other atoms or molecules. This reactivity makes it useful in various chemical processes, including polymerization and cross-linking reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Properties
The following table compares 1-Octacosene with analogous hydrocarbons:
Compound | Formula | Molecular Weight (g/mol) | Carbon Chain Length | Double Bond Position | Natural Sources |
---|---|---|---|---|---|
This compound | C₂₈H₅₆ | 392.44 | 28 | C1 | Ericaceae plants, Bupleurum |
1-Hexacosene | C₂₆H₅₂ | 364.69 | 26 | C1 | Trace in plant essential oils |
1-Octadecene | C₁₈H₃₆ | 252.48 | 18 | C1 | Synthetic/industrial use |
Heptacosane | C₂₇H₅₆ | 380.73 | 27 | None (alkane) | Dominant in Conocarpus oils |
Key Observations :
- Chain Length : this compound’s longer carbon chain (C28) confers higher molecular weight and hydrophobicity compared to shorter alkenes like 1-Octadecene (C18).
- Saturation : Unlike alkanes (e.g., Heptacosane), the double bond in this compound increases reactivity, making it susceptible to oxidation and polymerization.
Physical and Thermodynamic Properties
Notes:
- This compound’s high melting point (132.85°C) reflects strong van der Waals interactions due to its extended chain, contrasting sharply with the liquid state of 1-Octadecene at room temperature.
- Thermodynamic data from catalytic cracking studies show this compound has a reaction enthalpy (ΔH) of -508.92 kJ/mol, indicating significant energy release during decomposition .
Biological Activity
1-Octacosene, a long-chain alkene with the chemical formula , is recognized not only for its structural characteristics but also for its biological activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and data tables that highlight its potential applications and effects.
This compound is classified as a straight-chain hydrocarbon with one double bond. Its molecular structure contributes to its unique physical and chemical properties, making it a subject of interest in various biological studies.
Biological Activity Overview
The biological activity of this compound has been explored in several contexts, including its antimicrobial properties, potential health benefits, and applications in nanotechnology.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. In a study involving the medicinal plant Psychotria reevesii, this compound was isolated and tested for its antibacterial effects against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa. The findings demonstrated that the compound contributed to the overall antibacterial activity of the plant extracts, although specific inhibition levels were not detailed for all tested strains .
Health Implications
This compound has been studied for its potential health benefits. It serves as a model compound for understanding how long-chain alkenes behave in biological systems. Its role in influencing lipid metabolism and cell signaling pathways is an area of ongoing research. For instance, compounds similar to this compound have been shown to affect cholesterol levels and may play a role in cardiovascular health .
Intraocular Tolerance Study
A pilot study examined the intraocular tolerance of this compound when used as a solvent in ocular applications. Sixteen albino rabbits were administered this compound following vitreous compression induced by perfluoropropane gas. Histological analysis revealed no cytotoxic effects on retinal architecture, although an inflammatory response was noted within the vitreous body. This indicates that while this compound is generally well-tolerated in ocular environments, it may provoke some inflammatory responses .
Nanomaterial Synthesis
In nanotechnology, this compound has been utilized as a solvent in the synthesis of silicon nanorods. The compound enhances photoluminescence properties and stabilizes the nanorods by passivating their surfaces against oxidation. This application demonstrates its significance in developing advanced materials for biomedical imaging and electronic devices .
Data Tables
Table 1: Biological Activities of this compound
Q & A
Basic Research Questions
Q. What methodologies are recommended for identifying and characterizing 1-octacosene in natural samples?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are primary techniques for identification. GC-MS is ideal for separating and quantifying hydrocarbons like this compound in complex matrices (e.g., insect cuticles or plant waxes), while NMR confirms structural integrity. For example, Silva et al. (2016) quantified this compound in Protopolybia exigua nests using GC-MS, reporting concentrations of 2.87%–11.02% across developmental stages . Ensure calibration with certified standards and validate purity (>95%) via repeat analyses to minimize contamination risks .
Q. How can researchers synthesize this compound with high reproducibility in laboratory settings?
- Methodological Answer : Catalytic hydrogenation of 1-octacosyne or Wittig reactions using long-chain aldehydes and phosphonium ylides are common synthetic routes. Key steps include:
- Purification : Use column chromatography with non-polar solvents (e.g., hexane) to isolate this compound from byproducts.
- Characterization : Validate via melting point analysis (literature range: 68°C–70°C) and FTIR for C=C bond confirmation (stretching at ~1640 cm⁻¹).
- Documentation : Follow Beilstein Journal guidelines: report synthesis protocols in detail, including catalyst concentrations and reaction times, to ensure reproducibility .
Q. What biological roles does this compound play in ecological systems?
- Methodological Answer : this compound is implicated in insect communication and waterproofing. For instance, its higher concentration in Protopolybia exigua worker venom (3.89%) compared to nest substrate (2.87%) suggests a role in chemical signaling . To study ecological functions:
- Field experiments : Compare this compound profiles across species/habitats using GC-MS.
- Behavioral assays : Test responses (e.g., aggression, mating) to synthetic this compound in controlled environments.
- Statistical rigor : Apply multivariate analysis to distinguish environmental vs. biological variability .
Advanced Research Questions
Q. What analytical challenges arise when quantifying this compound in heterogeneous biological matrices, and how can they be mitigated?
- Methodological Answer : Challenges include co-elution with structurally similar alkanes (e.g., octacosane) and matrix interference. Solutions:
- Chromatographic optimization : Use polar capillary columns (e.g., DB-WAX) to enhance separation.
- Isotope dilution : Spike samples with deuterated this compound as an internal standard.
- Data validation : Cross-check with high-resolution LC-MS/MS for ambiguous peaks .
Q. How can researchers design experiments to investigate this compound’s interactions with microbial communities?
- Methodological Answer :
- In vitro assays : Cultivate microbial consortia in media supplemented with this compound (0.1%–1% w/v) and monitor degradation via GC-MS.
- Metagenomic analysis : Use 16S rRNA sequencing to identify taxa associated with this compound metabolism.
- Controls : Include abiotic degradation controls (e.g., UV exposure) to distinguish biotic/abiotic pathways.
- Ethical considerations : Adhere to FINER criteria—ensure feasibility and environmental relevance .
Q. How should contradictions in reported bioactivity data for this compound be addressed?
- Methodological Answer : Discrepancies often stem from variability in experimental conditions (e.g., purity, dosage). Strategies:
- Systematic reviews : Apply PRISMA guidelines to aggregate and critique existing studies, highlighting methodological inconsistencies (e.g., solvent choices affecting solubility) .
- Replication studies : Reproduce key experiments under standardized conditions (pH, temperature) to isolate variables.
- Meta-analysis : Use random-effects models to quantify heterogeneity across studies .
Properties
IUPAC Name |
octacos-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H56/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-28H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXZDYLACYKGOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H56 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8066426 | |
Record name | 1-Octacosene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8066426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 1-Octacosene | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
18835-34-2, 38888-69-6 | |
Record name | 1-Octacosene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18835-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Octacosene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018835342 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octacosene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038888696 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Octacosene | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Octacosene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8066426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octacos-1-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.727 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-OCTACOSENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VYD9Q3XP60 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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